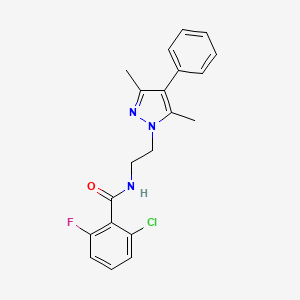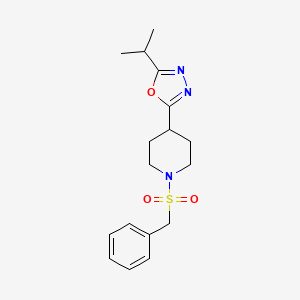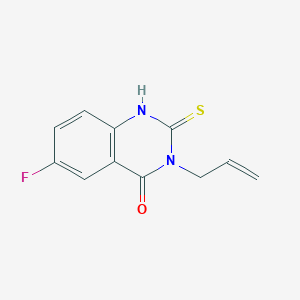
6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular formula of 6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one is C11H11FN2OS. Its molecular weight is 238.28. More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis
The synthesis of quinazolin-4(1H)-ones has been reported via amination and annulation of amidines and benzamides . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .Scientific Research Applications
Antibacterial Activity
The compound has been explored for its potential in combating bacterial infections. A study involving the synthesis of novel derivatives of this compound revealed antibacterial effects against Staphylococcus aureus . This application is significant in the field of medicine, particularly in developing new antimicrobial drugs to overcome resistance issues.
Alzheimer’s Disease Treatment
Derivatives of 6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE) . AChE inhibitors are used in the treatment of Alzheimer’s disease, making this compound a valuable intermediate in synthesizing drugs like paliperidone, an antipsychotic medication.
Advanced Oxidation Processes
The compound has been implicated in sulfate radical-based advanced oxidation processes (SR-AOPs) . These processes are used for the degradation of trace organic contaminants in wastewater, highlighting the compound’s role in environmental management and pollution control.
Cancer Therapy
Strontium-based nanoparticles, which may include derivatives of this compound, have been utilized in cancer therapy . These nanoparticles can be used for drug delivery systems, targeting cancer cells and minimizing the side effects of chemotherapy.
Bioimaging
The compound’s derivatives are also being researched for their application in bioimaging . This involves using the compound in medical imaging techniques to visualize biological processes at the cellular and molecular levels.
Orthopedic Biomaterials
A sol–gel-assisted micro-arc oxidation process has been used to create coatings for orthopedic implants, which may involve the incorporation of strontium ions from compounds like SR-01000556744 . These coatings aim to improve the integration of implants with bone tissue, enhancing their longevity and effectiveness.
properties
IUPAC Name |
6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZDUGUYSYIQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-dipropylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2751740.png)
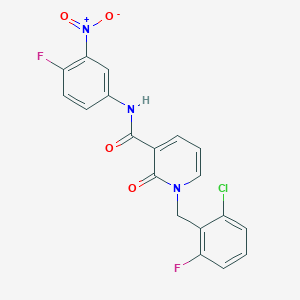
![N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2751743.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2751745.png)
![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpyrrolidine-2-carboxamide](/img/structure/B2751747.png)
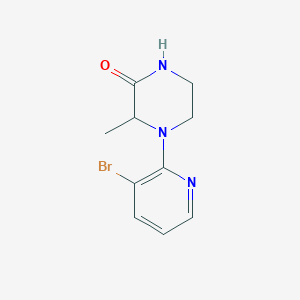
![1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2751749.png)
![2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-cyclopropylpyridine-3-carbonitrile](/img/structure/B2751750.png)

![N-[4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2751753.png)
![4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2751756.png)

